Cas no 1805624-10-5 (Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate)

Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate
-
- Inchi: 1S/C10H10BrF2NO3/c1-2-17-10(16)7-5(3-11)14-4-6(15)8(7)9(12)13/h4,9,15H,2-3H2,1H3
- InChI Key: QQUDVDUGXRPPJD-UHFFFAOYSA-N
- SMILES: BrCC1C(C(=O)OCC)=C(C(F)F)C(=CN=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 268
- XLogP3: 1.9
- Topological Polar Surface Area: 59.4
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029025885-500mg |
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate |
1805624-10-5 | 95% | 500mg |
$1,718.70 | 2022-04-01 | |
Alichem | A029025885-1g |
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate |
1805624-10-5 | 95% | 1g |
$2,750.25 | 2022-04-01 | |
Alichem | A029025885-250mg |
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate |
1805624-10-5 | 95% | 250mg |
$999.60 | 2022-04-01 |
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate Related Literature
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
Additional information on Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate (CAS No. 1805624-10-5): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate (CAS No. 1805624-10-5) is a highly valuable intermediate in the field of pharmaceutical synthesis, exhibiting a unique structural framework that makes it indispensable for the development of novel therapeutic agents. This compound, characterized by its bromomethyl and difluoromethyl substituents, as well as a hydroxyl group, provides a versatile platform for further functionalization, enabling the synthesis of complex molecules with significant pharmacological potential.
The significance of this compound lies in its ability to serve as a building block for the creation of bioactive molecules. The bromomethyl moiety, in particular, offers a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, alcohols, and thiols. This reactivity is crucial for constructing heterocyclic scaffolds that are prevalent in many pharmacologically active compounds. Additionally, the presence of the difluoromethyl group enhances the metabolic stability and lipophilicity of the resulting molecules, which are critical factors in drug design.
In recent years, there has been growing interest in the development of pyridine-based derivatives due to their diverse biological activities. Pyridine derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The compound Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate has emerged as a key intermediate in this context, facilitating the synthesis of novel pyridine-containing drugs that target various diseases.
One of the most notable applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer and inflammation. By incorporating the bromomethyl and difluoromethyl groups into kinase inhibitors, researchers can enhance their binding affinity and selectivity. For instance, recent studies have demonstrated that pyridine-based kinase inhibitors can effectively inhibit the activity of mutant forms of kinases associated with cancerous growths. The versatility of Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate has enabled the synthesis of several lead compounds that are currently undergoing preclinical evaluation.
The hydroxyl group in Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate also provides an additional site for functionalization. This allows for the introduction of various pharmacophores that can modulate the biological activity of the resulting compounds. For example, glycosylation or acylation of the hydroxyl group can enhance drug solubility and bioavailability. Furthermore, the hydroxyl group can be used to link other moieties via ether or ester bonds, creating more complex molecular architectures with tailored properties.
The synthesis of Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the bromination of a pyridine precursor followed by protection-deprotection strategies to introduce the hydroxyl and carboxylate functionalities. The final step involves esterification to yield the ethyl ester derivative. This synthetic route underscores the compound's importance as a versatile intermediate in pharmaceutical chemistry.
In conclusion, Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate (CAS No. 1805624-10-5) is a pivotal compound in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable tool for drug discovery and development. By leveraging its bromomethyl strong>, < strong difluoromethyl strong>, and hydroxyl groups, researchers can design and synthesize novel therapeutic agents with enhanced pharmacological properties. As our understanding of disease mechanisms continues to evolve, compounds like Ethyl 2-(< strong bromomethyl strong >)-4-(< strong difluoromethyl strong >)-5-hydroxypyridine-3-carboxylate will undoubtedly play a crucial role in shaping future treatments.
1805624-10-5 (Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate) Related Products
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)




